molecular formula C13H10N4O3S2 B2927222 4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide CAS No. 1173523-59-5

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide

Cat. No.: B2927222
CAS No.: 1173523-59-5
M. Wt: 334.37
InChI Key: RZVAXWVHEIKPSV-YPKPFQOOSA-N
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Description

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide is a synthetic chemical reagent of interest in medicinal chemistry and chemical biology research. Its complex heterocyclic architecture, featuring a [1,3]dioxolobenzothiazole core fused to a thiadiazole carboxamide, is designed for use in the discovery and optimization of novel bioactive molecules. This compound is primarily investigated for its potential as a kinase inhibitor scaffold. Researchers utilize it in high-throughput screening assays to identify lead compounds for various therapeutic areas, including oncology and inflammatory diseases . The molecular structure is engineered to interact with the ATP-binding pockets of specific protein kinases, thereby modulating signaling pathways critical for cell proliferation and survival. Its research value lies in its role as a key intermediate for the synthesis of more complex chemical libraries and in structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity against specific biological targets. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S2/c1-6-11(22-16-15-6)12(18)14-13-17(2)7-3-8-9(20-5-19-8)4-10(7)21-13/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAXWVHEIKPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a diol and an appropriate reagent such as paraformaldehyde.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the synthesized benzothiazole and thiadiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s unique fused [1,3]dioxolo[4,5-f]benzothiazole system distinguishes it from simpler thiadiazole derivatives. Key structural comparisons include:

Table 1: Structural Features of Selected Thiadiazole and Benzothiazole Derivatives
Compound Name Core Structure Key Substituents Reference
Target Compound Thiadiazole fused with [1,3]dioxolo[4,5-f]benzothiazole Methyl groups (positions 4 and 7) N/A
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide (6) [1,3,4]Thiadiazole Isoxazol-5-yl, phenyl
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1,3,4]Thiadiazole Acetyl, pyridinyl, phenyl
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole 4-Pyridinyl, carboxamide
Cephalosporin derivatives (e.g., (6R,7S)-7-[...]) β-Lactam with thiadiazolylthio Methyl, tetrazolyl, pivalamido

Key Observations :

  • Unlike cephalosporin derivatives (e.g., ), which integrate thiadiazole into β-lactam antibiotics, the target compound lacks a β-lactam ring, suggesting divergent biological targets .

Physicochemical Properties and Spectral Data

While direct data for the target compound are unavailable, comparisons with structurally related compounds reveal trends:

Table 2: Comparative Physicochemical Properties
Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Spectral Features (NMR/MS) Reference
Target Compound Not reported Estimated ~1600–1700 N/A N/A
Compound 6 160 1606 ¹H-NMR: 7.36–8.13; MS: m/z 348
Compound 8a 290 1679, 1605 ¹H-NMR: 2.49–8.39; MS: m/z 414
Compound 8b 200 1715, 1617 ¹H-NMR: 1.36–8.35; MS: m/z 444
Cephalosporin derivatives Not reported Not applicable Complex β-lactam and thiadiazole signals

Key Observations :

  • The higher melting points of compounds like 8a (290°C) compared to 6 (160°C) suggest that acetyl and pyridinyl substituents enhance thermal stability via intermolecular interactions .
  • IR data confirm the presence of carbonyl groups (1600–1700 cm⁻¹) in both the target compound’s carboxamide and analogs like 6 and 8a .

Biological Activity

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole core, which is known for its potential in various therapeutic applications. The structural formula can be represented as follows:

  • Molecular Formula : C15H14N4O3S
  • Molecular Weight : 342.36 g/mol

Anticancer Activity

  • Mechanism of Action : The thiadiazole moiety has been linked to anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that derivatives of thiadiazole can inhibit the proliferation of cancer cells by interfering with key signaling pathways.
  • Case Studies :
    • A study evaluated the cytotoxic effects of a series of thiadiazole derivatives against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer). The results showed IC50 values ranging from 0.74 to 10.0 μg/mL, with specific derivatives demonstrating significant growth inhibition .
    • Another study highlighted that certain compounds exhibited a strong antiproliferative effect on the A549 lung carcinoma cell line with IC50 values as low as 3.62 μM, indicating high potency against lung cancer cells .

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown promising antimicrobial properties against various bacterial strains. The presence of the dioxole and benzothiazole rings contributes to its ability to disrupt bacterial cell membranes.
  • Research Findings :
    • In vitro studies have reported that derivatives containing the thiadiazole scaffold exhibit broad-spectrum antimicrobial activity, including efficacy against both Gram-positive and Gram-negative bacteria .
    • Specific derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

  • Mechanism : Thiadiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases.
  • Case Studies :
    • Experimental models have demonstrated that certain thiadiazole compounds significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .
    • The anti-inflammatory activity was assessed using carrageenan-induced paw edema in rats, where treated groups showed a marked reduction in edema compared to control groups .

Data Summary

Biological ActivityCell Line/ModelIC50/MIC ValuesReference
AnticancerHCT1163.29 μg/mL
AnticancerMCF-710 μg/mL
AntimicrobialS. aureusMIC < 10 μg/mL
AntimicrobialE. coliMIC < 10 μg/mL
Anti-inflammatoryCarrageenan modelSignificant reduction in edema

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide?

  • Methodology :

  • Cyclization : Use acetonitrile as a solvent under reflux (1–3 min) with iodine and triethylamine to promote cyclization of intermediates, as demonstrated for structurally similar 1,3,4-thiadiazole derivatives .
  • Functionalization : Employ carbodiimide coupling agents (e.g., EDCI/HOBt) for amide bond formation between thiadiazole-carboxylic acid derivatives and benzothiazole-containing amines .
    • Key Data :
StepReagents/ConditionsYieldReference
CyclizationI₂, Et₃N, DMF, reflux67–89%
CouplingEDCI, HOBt, RT, pH 7.557–98%

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the [1,3]dioxolo group exhibits characteristic singlet signals near δ 5.9–6.1 ppm, while thiadiazole protons appear as downfield singlets (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS; expected [M+H]⁺ for C₁₄H₁₀N₃O₃S₂ is 348.04 .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Anticancer Screening : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 μM, referencing protocols for structurally related thiazole carboxamides .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzothiazole ring influence reactivity in cyclization reactions?

  • Analysis :

  • Electron-withdrawing groups (e.g., NO₂, CN) on the benzothiazole scaffold accelerate cyclization by stabilizing transition states, as seen in analogous reactions where nitro-substituted derivatives achieved 98% yield vs. 70% for methyl-substituted analogs .
  • Contradiction : notes that steric hindrance from bulky substituents (e.g., trifluoromethyl) can override electronic effects, reducing yields despite favorable electronics.

Q. What computational methods can predict binding modes of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR). Prioritize poses where the thiadiazole ring forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD values <2.0 Å .

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

  • Troubleshooting :

  • Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., human liver microsomes, 1 mg/mL, 37°C) to identify rapid clearance pathways. Adjust substituents (e.g., replace methyl with methoxy) to enhance stability .
  • Solubility : Use shake-flask method to measure aqueous solubility. If <10 μM, employ PEG-based formulations or salt formation (e.g., hydrochloride) .

Data Contradiction Analysis

Q. Why do similar thiadiazole derivatives exhibit divergent anticancer activities despite structural homology?

  • Hypothesis Testing :

  • Structural Comparison : Compare IC₅₀ values of methyl vs. trifluoromethyl analogs. Methyl groups enhance membrane permeability (logP ~2.5), while trifluoromethyl derivatives show higher target affinity but poorer bioavailability .
  • Table :
DerivativeIC₅₀ (μM, MCF-7)logPTarget Affinity (Kd, nM)
Methyl12.32.4450
CF₃8.93.1120

Experimental Design Guidelines

Q. What controls are critical in SAR studies of this compound?

  • Recommendations :

  • Positive Controls : Include known inhibitors (e.g., erlotinib for EGFR assays) to validate assay conditions .
  • Scaffold Controls : Synthesize des-methyl or des-dioxolo analogs to isolate contributions of specific substituents .

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